molecular formula C81H159Cl3N10O13S B8260936 Pam3Cys-Ser-(Lys)4 trihydrochloride

Pam3Cys-Ser-(Lys)4 trihydrochloride

Cat. No.: B8260936
M. Wt: 1619.6 g/mol
InChI Key: INNTZVXVIZIYBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Origin and Synthetic Analogue Classification

Pam3Cys-Ser-(Lys)4 trihydrochloride is a synthetic lipopeptide, meaning it is a molecule constructed in a laboratory that combines lipid (fatty acid) and peptide (amino acid) components. caltagmedsystems.co.uksigmaaldrich.com It is specifically designed to mimic the acylated N-terminal portion of bacterial lipoproteins, which are components of the cell walls of bacteria. caltagmedsystems.co.uksigmaaldrich.com This mimicry is what allows it to be recognized by the host's immune system as a potential threat, triggering a defensive response.

The structure of this compound consists of a tripalmitoyl-S-glyceryl cysteine (Pam3Cys) lipid moiety attached to a serine-lysine4 peptide backbone. caltagmedsystems.co.uk The trihydrochloride salt form enhances its water solubility, making it easier to use in experimental settings. medchemexpress.com

Role as a Toll-like Receptor 1/2 Agonist

The primary mechanism by which this compound exerts its immunostimulatory effects is through its function as a specific agonist for Toll-like Receptor 1 (TLR1) and Toll-like Receptor 2 (TLR2). medchemexpress.comdcchemicals.com TLRs are a class of proteins that play a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns (PAMPs), which are molecules associated with invading microbes.

When this compound is introduced into a biological system, it facilitates the formation of a heterodimer complex between TLR1 and TLR2 on the surface of immune cells. sigmaaldrich.com The three lipid chains of the molecule are key to this interaction. Two of the ester-bound lipid chains insert into a pocket within TLR2, while the third amide-bound lipid chain fits into a hydrophobic channel in TLR1. sigmaaldrich.com This binding event initiates a signaling cascade within the cell, leading to the activation of various immune responses. Research has shown it to be a potent activator of the TLR1/2 complex, with an effective concentration (EC50) of 0.47 ng/mL for human TLR1/2. medchemexpress.comdcchemicals.comdcchemicals.commedchemexpress.com

Overview of Immunostimulatory Capabilities

The activation of the TLR1/2 signaling pathway by this compound results in a broad spectrum of immunostimulatory activities. It is a potent activator of monocytes and macrophages, key cells of the innate immune system. caltagmedsystems.co.uksigmaaldrich.com This activation leads to the production and release of a variety of pro-inflammatory cytokines and chemokines, including Interleukin-1 (IL-1), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α). sigmaaldrich.com

Furthermore, this compound has been shown to be a potent activator of the proinflammatory transcription factor NF-κB. caltagmedsystems.co.uk This transcription factor is a master regulator of immune and inflammatory responses, and its activation leads to the upregulation of numerous genes involved in these processes. The compound also enhances tyrosine protein phosphorylation and the activation of the ERK1/2 and MEK1/2 signaling pathways. sigmaaldrich.com

As a powerful immune adjuvant, it has been demonstrated to enhance both IgG1 and IgG2a antibody titers and upregulate proinflammatory and Th1 cytokine genes, indicating its ability to shape the adaptive immune response as well. caltagmedsystems.co.uk Studies have also highlighted its ability to enhance the antibacterial functions of neutrophils. medchemexpress.commedchemexpress.com The chirality of the glycerol (B35011) moiety in Pam3Cys-based lipopeptides can influence the magnitude of the immune response, with the R-configuration showing enhanced activation of dendritic cells and subsequent CD8+ T-cell responses compared to the S-configuration. researchgate.net

Detailed Research Findings

The immunostimulatory properties of this compound are well-documented in numerous studies. Below are tables summarizing some of the key findings:

Table 1: Cellular and Molecular Effects of this compound

Cell Type/System Observed Effect Key Mediators/Pathways
Monocytes/MacrophagesPotent activation, induction of tumor cytotoxicityRelease of IL-1, IL-6, TNF-α, superoxide (B77818), and nitric oxide
Human NeutrophilsActivation of superoxide formation and lysozyme (B549824) releaseGuanine-nucleotide-binding proteins
Dendritic CellsEnhanced activation and maturationIncreased IL-12 secretion
B CellsEnhanced activation-
General Immune CellsPromotes translocation of NF-κB, enhances tyrosine protein phosphorylationActivation of ERK1/2 and MEK1/2

Table 2: Adjuvant Properties of this compound

Immunization Context Observed Adjuvant Effect Specific Immune Response Enhanced
GeneralPotent and effective immune adjuvant with strong local responseUpregulation of proinflammatory and Th1 cytokine genes
With Antigen/HaptenEnhances humoral immune responseIncreased IgG2a and IgG1 titers
Peptide VaccinesBoosts antibody responses-

Properties

IUPAC Name

6-amino-2-[[6-amino-2-[[6-amino-2-[[6-amino-2-[[2-[[3-[2,3-di(hexadecanoyloxy)propylsulfanyl]-2-(hexadecanoylamino)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoic acid;trihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C81H156N10O13S.3ClH/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-55-73(93)86-72(65-105-64-66(104-75(95)57-42-39-36-33-30-27-24-21-18-15-12-9-6-3)63-103-74(94)56-41-38-35-32-29-26-23-20-17-14-11-8-5-2)80(100)91-71(62-92)79(99)89-68(52-44-48-59-83)77(97)87-67(51-43-47-58-82)76(96)88-69(53-45-49-60-84)78(98)90-70(81(101)102)54-46-50-61-85;;;/h66-72,92H,4-65,82-85H2,1-3H3,(H,86,93)(H,87,97)(H,88,96)(H,89,99)(H,90,98)(H,91,100)(H,101,102);3*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INNTZVXVIZIYBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(CSCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O.Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C81H159Cl3N10O13S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1619.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Mechanisms of Toll Like Receptor 1/2 Activation by Pam3cys Ser Lys 4 Trihydrochloride

Ligand Recognition and Receptor Complex Formation

The initiation of the immune response by Pam3Cys-Ser-(Lys)4 trihydrochloride is a meticulously orchestrated process that begins with its recognition by specific cell surface receptors and the subsequent assembly of a functional receptor complex.

Toll-like Receptor 1 and Toll-like Receptor 2 Heterodimerization

This compound is specifically recognized by a heterodimer of Toll-like Receptor 1 (TLR1) and Toll-like Receptor 2 (TLR2). nih.govnih.gov The binding of this triacylated lipopeptide is the critical event that induces the formation of a stable TLR1/TLR2 complex. nih.gov The molecular basis for this interaction lies in the unique structural features of the lipopeptide. The three lipid chains of Pam3Cys-Ser-(Lys)4 are essential for mediating the heterodimerization. Two of the ester-linked lipid chains insert into a hydrophobic pocket within TLR2, while the third, amide-linked lipid chain binds to a corresponding hydrophobic pocket in TLR1. nih.gov This tripartite interaction brings the extracellular domains of TLR1 and TLR2 into close proximity, facilitating the dimerization of their intracellular Toll/interleukin-1 receptor (TIR) domains. nih.gov The proximity of the TIR domains is a prerequisite for the initiation of downstream intracellular signaling.

Receptor ComponentLigand Binding SiteRole in Complex Formation
Toll-like Receptor 2 (TLR2) Binds two ester-linked acyl chains of Pam3Cys-Ser-(Lys)4Forms one half of the heterodimer
Toll-like Receptor 1 (TLR1) Binds the single amide-linked acyl chain of Pam3Cys-Ser-(Lys)4Stabilizes the heterodimer with TLR2

CD14 Co-receptor Involvement

The efficient recognition of Pam3Cys-Ser-(Lys)4 by the TLR1/TLR2 complex is significantly enhanced by the co-receptor CD14. nih.gov CD14 is a glycosylphosphatidylinositol (GPI)-anchored membrane protein, also present in a soluble form, that functions as a pattern recognition receptor capable of binding a wide variety of microbial products, including triacyl lipopeptides. nih.gov Direct binding studies have shown that CD14 possesses a hydrophobic pocket that accommodates the lipid chains of ligands like Pam3Cys-Ser-(Lys)4. nih.gov

The primary role of CD14 is to bind the lipopeptide and facilitate its transfer to the TLR1/TLR2 heterodimer, thereby increasing the local concentration of the ligand at the cell surface and promoting receptor activation. nih.govresearchgate.net This transfer mechanism is crucial for a robust response, particularly at low concentrations of the ligand. Pre-treatment of cells with antibodies against CD14 has been shown to inhibit the cytokine secretion induced by TLR2 agonists. nih.gov

Intracellular Signal Transduction Pathways

Following the ligand-induced heterodimerization of TLR1 and TLR2, a conserved intracellular signaling cascade is initiated, leading to the activation of transcription factors and the expression of inflammatory genes. This pathway is critically dependent on the adaptor protein MyD88.

MyD88-Dependent Signaling Cascade Activation

The dimerization of the TLR1 and TLR2 TIR domains creates a signaling platform for the recruitment of the cytosolic adaptor protein, Myeloid Differentiation Primary Response 88 (MyD88). nih.govfrontiersin.org MyD88 itself contains a TIR domain, which allows it to bind to the activated receptor complex, and a death domain. The recruitment of MyD88 is the central event that bridges receptor activation at the cell surface to the downstream kinase cascade. nih.gov The entire signaling pathway initiated by Pam3Cys-Ser-(Lys)4 through TLR1/TLR2 is contingent on the presence and function of MyD88. frontiersin.org

IL-1 Receptor-Associated Kinase-1 (IRAK-1) Recruitment and Phosphorylation

Upon its recruitment to the TLR complex, MyD88 acts as a scaffold to recruit members of the IL-1 Receptor-Associated Kinase (IRAK) family. nih.govnih.gov MyD88 first recruits IRAK4, which is constitutively active. nih.govresearchgate.net IRAK4 then phosphorylates IRAK1, which is inactive in unstimulated cells. nih.govnih.gov This phosphorylation event is a critical step that "activates" IRAK1, turning it into a functional protein kinase. nih.gov Following this initial phosphorylation by IRAK4, IRAK1 undergoes extensive autophosphorylation. nih.gov This hyperphosphorylation of IRAK1 is a key regulatory step in the signaling cascade.

Signaling MoleculeActivation MechanismDownstream Effect
MyD88 Recruitment to dimerized TIR domains of TLR1/TLR2Recruits IRAK family proteins
IRAK4 Recruited to MyD88; constitutively activePhosphorylates and activates IRAK-1
IRAK-1 Phosphorylated by IRAK4, followed by autophosphorylationDissociates from the receptor complex to interact with TRAF6

TNFR-Associated Factor 6 (TRAF6) Association

Once hyperphosphorylated, IRAK1 dissociates from the MyD88-receptor complex and interacts with another crucial adaptor protein, TNF Receptor-Associated Factor 6 (TRAF6). nih.govnih.gov TRAF6 is an E3 ubiquitin ligase, and its interaction with the activated IRAK1 is essential for the propagation of the signal. nih.gov The association of IRAK1 with TRAF6 leads to the activation of TRAF6's ligase activity. nih.govnih.gov Activated TRAF6, in turn, mediates the activation of downstream kinases, ultimately leading to the activation of transcription factors such as NF-κB and the subsequent expression of pro-inflammatory cytokines and other immune response genes. nih.govnih.gov

Mitogen-Activated Protein Kinase (MAPK) Pathway Activation

The activation of the Mitogen-Activated Protein Kinase (MAPK) pathway is a central event in the cellular response to this compound. This pathway comprises a series of protein kinases that are sequentially phosphorylated and activated, ultimately leading to the regulation of gene expression and other cellular processes. The three major branches of the MAPK pathway—ERK1/2, JNK, and p38—are all implicated in TLR1/2 signaling.

Extracellular Signal-Regulated Kinase (ERK1/2) Phosphorylation

This compound has been shown to induce the phosphorylation and subsequent activation of Extracellular Signal-Regulated Kinases 1 and 2 (ERK1/2). This activation is a critical component of the downstream signaling cascade initiated by TLR1/2 engagement. Studies have demonstrated that treatment of various cell types with this lipopeptide leads to a detectable increase in the phosphorylated forms of ERK1/2. researchgate.net

c-Jun N-terminal Kinase (JNK) Activation

The activation of c-Jun N-terminal Kinase (JNK) in response to this compound is also observed, although some studies suggest it may be more modest compared to the activation of other MAPKs. JNK activation is a component of the cellular stress response and plays a role in inflammation and apoptosis. Research indicates that upon stimulation with this compound, there is an increase in the phosphorylation of JNK. nih.gov

p38 MAPK Activation

The p38 MAPK pathway is robustly activated by this compound. This activation is a key driver of the inflammatory response, leading to the production of pro-inflammatory cytokines. The phosphorylation of p38 MAPK is a consistent finding in cells stimulated with this TLR1/2 agonist. nih.gov

Pathway ComponentActivation Status by this compoundKey Downstream Effects
ERK1/2 Phosphorylated and ActivatedCell proliferation, differentiation, and survival
JNK Modestly Phosphorylated and ActivatedInflammation, apoptosis, and cell stress responses
p38 MAPK Robustly Phosphorylated and ActivatedPro-inflammatory cytokine production, cell cycle arrest

Nuclear Factor-kappa B (NF-κB) Translocation and Activation

A primary and potent consequence of TLR1/2 activation by this compound is the activation of the transcription factor Nuclear Factor-kappa B (NF-κB). medchemexpress.cominvivogen.com In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of kappa B (IκB) proteins. Upon TLR1/2 signaling, a cascade of events leads to the phosphorylation and subsequent degradation of IκB proteins. This allows NF-κB to translocate to the nucleus, where it binds to specific DNA sequences in the promoter regions of target genes, leading to the transcription of numerous pro-inflammatory molecules. nih.gov

Activator Protein 1 (AP-1) Activation

The transcription factor Activator Protein 1 (AP-1) is also a downstream target of the TLR1/2 signaling pathway initiated by this compound. invivogen.com AP-1 is a dimeric complex typically composed of proteins from the Jun and Fos families. Its activation is regulated by the MAPK pathways, particularly JNK and p38. Once activated, AP-1 translocates to the nucleus and, in concert with other transcription factors like NF-κB, drives the expression of genes involved in inflammation and immune responses. nih.gov

IκBα Degradation and Tyrosine Protein Phosphorylation

The activation of NF-κB is directly preceded by the degradation of its inhibitory subunit, IκBα. Stimulation with this compound initiates a signaling cascade that leads to the phosphorylation of IκBα by the IκB kinase (IKK) complex. This phosphorylation marks IκBα for ubiquitination and subsequent degradation by the proteasome, thereby liberating NF-κB for nuclear translocation.

Signaling EventDescriptionConsequence
NF-κB Translocation Movement of NF-κB from the cytoplasm to the nucleus.Activation of pro-inflammatory gene transcription.
AP-1 Activation Activation of the AP-1 transcription factor complex.Regulation of genes involved in inflammation and cell proliferation.
IκBα Degradation Phosphorylation-dependent breakdown of the NF-κB inhibitor.Release of NF-κB for nuclear translocation.
Tyrosine Protein Phosphorylation Increased phosphorylation of tyrosine residues on various cellular proteins.Amplification and diversification of intracellular signaling.

Cellular Immunological Responses Elicited by Pam3cys Ser Lys 4 Trihydrochloride

Monocyte and Macrophage Activation Profiles

Pam3Cys-Ser-(Lys)4 trihydrochloride is a powerful activator of monocytes and macrophages. caltagmedsystems.co.ukadipogen.com This activation is initiated through the TLR1/TLR2 complex, leading to downstream signaling events that profoundly alter the phenotype and function of these myeloid cells. invivogen.comsigmaaldrich.com

Proinflammatory Monocyte Subpopulation Responses

The activation of monocytes by this compound results in the production of a range of proinflammatory cytokines. Studies have shown that stimulation with this lipopeptide induces the secretion of interleukin-1β (IL-1β), interleukin-6 (IL-6), interleukin-8 (IL-8), and tumor necrosis factor-α (TNF-α). sigmaaldrich.comnih.gov Interestingly, while it robustly induces these inflammatory mediators, it also prompts the production of the anti-inflammatory cytokine interleukin-10 (IL-10). nih.gov This suggests a complex regulatory mechanism where the initial inflammatory response is concurrently modulated.

The response can also differ between monocyte subpopulations. For instance, classical (CD14++CD16-), intermediate (CD14++CD16+), and non-classical (CD14+CD16++) monocytes can exhibit distinct cytokine production profiles upon stimulation with TLR2 agonists like this compound. researchgate.net

Gene Expression Modulation in Monocytes and Macrophages

The interaction of this compound with TLR1/TLR2 on monocytes and macrophages triggers a signaling cascade that leads to the activation of the transcription factor NF-κB. invivogen.comcaltagmedsystems.co.uk This is a critical step in initiating the expression of a wide array of genes involved in the immune response. Research indicates that this compound can activate or repress at least 140 genes associated with signal transduction and immune regulation. biomol.com

A key signaling pathway involved is the MyD88-dependent pathway, which is crucial for the induction of many proinflammatory genes. invivogen.comnih.gov Furthermore, studies have shown that the induction of inducible nitric oxide synthase (iNOS) and subsequent nitric oxide (NO) production in macrophages by this compound is dependent on both MyD88 and the kinase TBK1. nih.gov The activation of MAP kinases such as ERK1/2 and p38 has also been observed in response to this lipopeptide. sigmaaldrich.comnih.gov

Dendritic Cell Maturation and Function

Dendritic cells (DCs) are professional antigen-presenting cells that are pivotal in bridging the innate and adaptive immune systems. The maturation of DCs is a critical process that enhances their ability to activate naive T cells.

Antigen-Presenting Cell Activity Modulation

This compound promotes the maturation of dendritic cells. This is characterized by the upregulation of co-stimulatory molecules, which are essential for providing the second signal required for T cell activation. researchgate.net However, the specific pattern of co-stimulatory molecule expression can be influenced by the context of the stimulation. For example, in human monocytes, while another TLR1/2 agonist, hBD-3, increased CD86 expression, this compound led to its down-modulation, an effect attributed to the induction of IL-10. nih.gov

Mature DCs also exhibit changes in their antigen uptake capabilities. Generally, as DCs mature, their ability to take up antigens decreases as they switch their primary function from antigen capture to antigen presentation. nih.gov

Impact on T-cell Priming Capacity

The maturation state of dendritic cells directly influences their capacity to prime T cells. DCs treated with this compound have been shown to induce the secretion of interferon-gamma (IFN-γ) and IL-10 by naive CD4+ T cells. nih.gov The production of IL-12 by DCs is a key factor in driving the differentiation of naive T cells towards a T helper 1 (Th1) phenotype, which is crucial for cell-mediated immunity. researchgate.netnih.gov

The stereochemistry of the Pam3Cys moiety can also play a role. The R-configured form of Pam3Cys has been shown to be more effective at inducing DC activation, as evidenced by higher IL-12 secretion, leading to enhanced CD8+ T-cell responses compared to the S-configured form. researchgate.net

T Lymphocyte Subtype Modulation

The signals provided by antigen-presenting cells, such as dendritic cells activated by this compound, are instrumental in directing the differentiation of T lymphocyte subtypes.

As mentioned, the induction of IL-12 by activated DCs promotes the development of Th1 cells, which are characterized by the production of IFN-γ. nih.govnih.gov This is a key cytokine for activating macrophages and cytotoxic T lymphocytes. Concurrently, the induction of IL-10 can promote the development of regulatory T cells (Tregs), which play a role in suppressing immune responses and maintaining tolerance. nih.gov

In some contexts, the use of this compound as an adjuvant has been shown to suppress antigen-specific Th1 responses while maintaining Th17 responses. nih.gov Th17 cells, which produce IL-17, are important for mucosal immunity and defense against extracellular bacteria and fungi. This highlights the complex and context-dependent nature of T cell modulation by this lipopeptide.

Gamma-Delta T Cell Responses and Co-Stimulation Requirements

This compound has been shown to modulate the function of specific subsets of gamma-delta (γδ) T cells, but this action is not direct and requires a crucial secondary signal. Research on human Vγ2Vδ2 T cells, a major population of circulating γδ T cells, reveals that they express TLR2 mRNA. Functional assays confirm that these cells can respond to the TLR2 agonist Pam3Cys, but this response is contingent upon simultaneous stimulation through the γδ T-cell receptor (TCR). nih.gov

When this co-stimulation occurs, with signals from both the γδ TCR and TLR2, Vγ2Vδ2 T cells exhibit enhanced effector functions. Specifically, these dually stimulated cells produce significantly higher levels of gamma interferon (IFN-γ) compared to cells stimulated through the TCR alone. nih.gov Furthermore, this co-stimulation leads to increased surface expression of CD107a (lysosome-associated membrane protein 1), a marker of degranulation and cytotoxic activity. This suggests that the presence of bacterial lipoproteins, mimicked by this compound, can amplify the potency of the initial γδ T cell response at a site of infection. nih.gov However, the TLR2 stimulation does not appear to affect all effector pathways equally, as the release of the chemokine RANTES is not enhanced by the addition of Pam3Cys. nih.gov

Cell TypeStimulusKey OutcomeResearch Finding Reference
Human Vγ2Vδ2 T CellsAnti-γδ TCR + Pam3CysIncreased IFN-γ Production nih.gov
Human Vγ2Vδ2 T CellsAnti-γδ TCR + Pam3CysIncreased CD107a Expression nih.gov
Human Vγ2Vδ2 T CellsAnti-γδ TCR + Pam3CysNo Change in RANTES Release nih.gov

CD4+ T Cell Differentiation Regulation

This compound significantly influences the differentiation of naive CD4+ T cells, which are pivotal in orchestrating adaptive immune responses. Upon activation, these cells can differentiate into several specialized lineages, including Th1, Th2, and Th17 cells, each with distinct cytokine profiles and functions. nih.gov The presence of a TLR2 agonist like this compound in the microenvironment can steer this differentiation process.

This compound is a known promoter of Th17 cell differentiation from naive CD4+ T cells. rndsystems.com Th17 cells are critical for host defense against extracellular bacteria and fungi but are also implicated in the pathogenesis of autoimmune and inflammatory diseases. nih.gov They are characterized by the production of a signature set of cytokines.

The primary cytokine produced by Th17 cells is Interleukin-17A (IL-17A), which is a potent pro-inflammatory mediator that induces the production of other cytokines (like IL-6) and chemokines from epithelial and endothelial cells, leading to the recruitment of neutrophils to sites of inflammation. nih.govmdpi.com Th17 cells also produce IL-17F, IL-21, and IL-22. mdpi.comresearchgate.net IL-21 plays a role in the generation of Th17 cells and is also produced by them in a feedback loop. nih.gov The differentiation and expansion of Th17 cells are often driven by a cytokine milieu that includes IL-6 and IL-1β, cytokines that themselves can be induced in antigen-presenting cells (APCs) by TLR agonists. mdpi.comresearchgate.net Therefore, by activating APCs to produce these instructive cytokines, this compound indirectly and directly fosters an environment that enhances Th17 cell proliferation and their characteristic cytokine production.

Differentiating CellStimulus/ConditionResulting Cell TypeKey Cytokines ProducedReference
Naive CD4+ T CellPam3CSK4Th17 CellIL-17A, IL-17F, IL-21, IL-22 rndsystems.commdpi.comresearchgate.net
Naive CD4+ T CellIL-6, IL-1βTh17 CellIL-17, IL-22 mdpi.comresearchgate.net

The direct effect of this compound on T cells is dependent on the expression of its receptor, TLR2. Naive T cells express low to undetectable levels of TLR2. However, upon activation via the T-cell receptor (TCR), TLR2 expression is induced on the cell surface. nih.gov This induced expression is a general feature of T cell activation rather than a specific effect of the TLR ligand itself.

In contrast to naive cells, memory CD4+ T cells (CD45RO+) constitutively express significant levels of TLR2. nih.gov The expression pattern on differentiated effector T helper subsets is more distinct. While Th17 cells are known to express TLR2, some studies have indicated that TLR2 stimulation does not directly affect the function of already-differentiated Th2 effector cells. nih.gov This suggests that Th2 cells may have low or absent functional TLR2 expression, making them less responsive to direct stimulation by this compound compared to other T cell subsets like Th1, Th17, and CD8+ T cells. nih.gov Therefore, the compound does not appear to induce TLR expression in Th2 cells but rather acts on T cell populations where TLR2 expression is already present, either constitutively (memory cells) or induced by TCR activation.

The influence of this compound on the development of T helper 2 (Th2) cells is complex and appears to be highly context-dependent, with studies reporting both suppressive and promotional effects. Th2 cells are associated with humoral immunity, defense against helminths, and allergic responses, primarily through the secretion of IL-4, IL-5, and IL-13.

Evidence for Suppression: In a mouse model of allergy, the use of Pam3CSK4 as a sublingual adjuvant along with an allergen was found to dramatically decrease airway hyperresponsiveness and suppress Th2 responses in the draining lymph nodes. This effect was associated with the induction of Th1 and regulatory T cell responses, suggesting a clear deviation away from the Th2 pathway. nih.gov Similarly, in a model of Cryptococcus gattii infection, immunization with a fungal antigen plus Pam3CSK4 led to an increase in Foxp3+ regulatory T cells, which are known to suppress Th2 cells. nih.gov

This conflicting evidence highlights that this compound does not have a fixed effect on Th2 differentiation but can modulate the Th1/Th2/Th17 balance based on the broader immunological context.

Memory T Cell Activation

This compound can directly contribute to the activation and maintenance of memory T cell populations. Unlike naive T cells, memory T cells (specifically CD4+CD45RO+ cells in humans) constitutively express TLR2 on their surface. nih.gov This expression allows them to directly recognize and respond to pathogen-associated molecular patterns (PAMPs) like those mimicked by this compound.

TLR2 functions as a co-stimulatory receptor for these memory T cells. nih.gov This means that in the presence of a TLR2 ligand, the signal required through the T-cell receptor for activation is lowered, leading to a more robust response. Stimulation with a TLR2 agonist enhances the proliferation and IFN-γ production of memory T cells, particularly in the presence of homeostatic cytokines like IL-2 or IL-15. nih.gov This mechanism suggests that bacterial components can directly contribute to the perpetuation and activation of long-term T cell memory, ensuring a rapid and potent response upon secondary exposure to a pathogen. nih.govnih.gov

Neutrophil Activation and Antibacterial Functions

This compound is a potent activator of neutrophils, enhancing their key functions in host defense. As first responders of the innate immune system, neutrophils migrate to sites of infection to phagocytose and eliminate pathogens. mdpi.com TLR2 is expressed on neutrophils and its stimulation by ligands such as this compound triggers a cascade of pro-inflammatory and microbicidal activities. nih.govmdpi.com

Pre-treatment of neutrophils with Pam3CSK4 has been shown to significantly enhance their phagocytic and killing capabilities against bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov This enhanced antimicrobial function is linked to several mechanisms:

Increased Chemotaxis: Pam3CSK4 treatment significantly boosts the migration of neutrophils towards chemoattractants. nih.gov

Enhanced Respiratory Burst: The production of reactive oxygen species (ROS), a critical killing mechanism, is augmented. researchgate.net

Upregulation of Antibacterial Molecules: Pam3CSK4 enhances the expression of inducible nitric oxide synthase (iNOS) and the antimicrobial peptide CRAMP (cathelicidin-related antimicrobial peptide). nih.gov

Cytokine and Lactoferrin Release: The compound stimulates the release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), IL-1β, and IL-6, which amplify the immune response. It also promotes the degranulation and release of lactoferrin. nih.gov

These effects are mediated through the activation of intracellular signaling pathways, including p38 MAPK and PI3K. nih.gov

Neutrophil FunctionEffect of Pam3CSK4 StimulationKey Molecules/Pathways InvolvedResearch Finding Reference
PhagocytosisEnhancedp38 MAPK, PI3K nih.gov
Bactericidal Activity (vs. MRSA)Enhancedp38 MAPK, PI3K nih.gov
ChemotaxisIncreased- nih.gov
Gene ExpressionUpregulation of iNOS, CRAMP, TNF-α, IL-1β, IL-6, IL-10- nih.gov
Respiratory BurstIncreased- nih.gov
DegranulationIncreased Lactoferrin Releasep38 MAPK, PI3K nih.gov

Cytokine and Chemokine Induction Profiles by Pam3cys Ser Lys 4 Trihydrochloride

Proinflammatory Cytokine Secretion

Pam3Cys-Ser-(Lys)4 trihydrochloride is a significant inducer of proinflammatory cytokines, which are crucial for initiating defensive reactions against pathogens. This response is primarily mediated through the activation of antigen-presenting cells (APCs) like macrophages and dendritic cells. nih.gov

Stimulation with Pam3Cys-Ser-(Lys)4 consistently leads to the production of Tumor Necrosis Factor-alpha (TNF-α), a key mediator of acute inflammation.

In Vitro Models: Studies using human synovial micromasses, which simulate the inflammatory environment of rheumatoid arthritis, have demonstrated that stimulation with Pam3Cys-Ser-(Lys)4 (also referred to as P3C) results in the secretion of TNF-α. frontiersin.org Similarly, macrophages treated with this lipopeptide show a marked increase in TNF-α production. biocrick.com

Cellular Mechanisms: The production of TNF-α is a direct consequence of TLR2/1 engagement and subsequent activation of downstream signaling pathways. However, this response can be modulated. For instance, in synovial micromass models, blocking the MER tyrosine kinase enhanced TNF-α secretion, while the addition of its ligand, PROS1, significantly reduced both gene expression and protein secretion of TNF-α. frontiersin.org

Table 1: Summary of Research Findings on TNF-α Production by Pam3Cys-Ser-(Lys)4

Cell/Model System Observation Reference
Human Macrophages Induces production of TNF-α. biocrick.com
Human Synovial Micromasses Stimulation with P3C leads to TNF-α secretion. frontiersin.org
Canine Whole Blood A TLR2 agonist enhances TNF-α production. biocrick.com

Interleukin-1 beta (IL-1β) is another critical proinflammatory cytokine whose secretion is upregulated by Pam3Cys-Ser-(Lys)4.

In Vitro Studies: In human monocytes and synovial micromasses, Pam3Cys-Ser-(Lys)4 has been shown to be a potent stimulus for IL-1β production. frontiersin.org Neutralization of TLR2 and TLR4 in monocytes from patients with cutaneous leishmaniasis led to a reduction in IL-1β production. frontiersin.org

Regulatory Pathways: Similar to TNF-α, the IL-1β response to Pam3Cys-Ser-(Lys)4 can be influenced by other signaling pathways. Blocking the MER tyrosine kinase in human synovial micromasses resulted in significantly enhanced secretion of IL-1β. frontiersin.org

Table 2: Summary of Research Findings on IL-1β Secretion by Pam3Cys-Ser-(Lys)4

Cell/Model System Observation Reference
Human Synovial Micromasses Enhances secretion of IL-1β. frontiersin.org
Human Monocytes (Cutaneous Leishmaniasis Patients) TLR2/4 neutralization reduces IL-1β production upon stimulation. frontiersin.org
Murine MRSA Pneumonia Model Pretreatment with Pam3CSK4 lowered IL-1β levels. biocrick.com

Interleukin-6 (IL-6) is a pleiotropic cytokine with both pro- and anti-inflammatory roles, and its production is reliably induced by Pam3Cys-Ser-(Lys)4.

Macrophage and Monocyte Activation: As a TLR1/2 agonist, Pam3Cys-Ser-(Lys)4 directly stimulates macrophages to produce IL-6. biocrick.com This has been observed in various experimental settings, including canine whole blood cultures stimulated with a TLR2 agonist. biocrick.com

Context-Dependent Regulation: The induction of IL-6 can be influenced by the broader immunological context. For example, studies related to typhoid fever vaccination have shown that prior vaccination can lead to decreased IL-6 responses upon subsequent stimulation with Pam3Cys.

Table 3: Summary of Research Findings on IL-6 Production by Pam3Cys-Ser-(Lys)4

Cell/Model System Observation Reference
Macrophages Induces production of IL-6. biocrick.com
Canine Whole Blood TLR2 agonist stimulation increases IL-6 concentrations. biocrick.com
Human Peripheral Blood Mononuclear Cells Prior vaccination can modulate IL-6 response to Pam3Cys.

T-helper Cytokine Expression

Pam3Cys-Ser-(Lys)4 also plays a crucial role in shaping the adaptive immune response by influencing the production of cytokines that direct the differentiation of T-helper (Th) cells.

Interferon-gamma (IFN-γ) is the hallmark cytokine of the Th1 immune response, which is essential for clearing intracellular pathogens.

Promotion of Th1 Responses: Pam3Cys-Ser-(Lys)4 has been shown to promote Th1-polarizing conditions. In murine models of leishmaniasis, it enhances Th1 responses. caymanchem.com Furthermore, studies on chicken CD4+ T cells revealed that treatment with Pam3CSK4 directly up-regulated IFN-γ transcripts. biocrick.com

Dendritic Cell-Mediated Induction: The effect on IFN-γ is often mediated through dendritic cells (DCs). Pam3CSK4-treated DCs have been found to induce IFN-γ secretion by naïve CD4+ T cells, highlighting its role as an adjuvant that can steer the immune response towards a Th1 phenotype. nih.gov

Table 4: Summary of Research Findings on IFN-γ Production by Pam3Cys-Ser-(Lys)4

Cell/Model System Observation Reference
Chicken CD4+ T cells Upregulates IFN-γ transcripts. biocrick.com
Murine Leishmaniasis Model Enhances Th1 responses, which are characterized by IFN-γ. caymanchem.com
Murine Dendritic Cell/T-cell Co-culture Pam3CSK4-treated DCs induce IFN-γ secretion by naïve CD4+ T cells. nih.gov

Interleukin-12 (IL-12) is a key cytokine produced by APCs that is critical for the differentiation of naïve T cells into Th1 cells and for the production of IFN-γ.

Induction in Dendritic Cells: Research has shown that Pam3CSK4 is a potent inducer of the IL-12p35 gene expression in murine bone marrow-derived dendritic cells and purified oral myeloid DCs. nih.gov However, the regulation of the bioactive IL-12p70 heterodimer is complex.

Cell-Type Specific Regulation: The effect of Pam3Cys-Ser-(Lys)4 on IL-12 production can be cell-type specific and is subject to negative regulation. In macrophages, TLR2-driven signaling has been shown to inhibit IL-12 expression, often in correlation with the production of the anti-inflammatory cytokine IL-10. nih.govasm.org In contrast, in dendritic cells, the same signaling pathway can promote IL-12 production, although this can be paradoxically down-regulated if other receptors, like Dectin-1, are co-activated. cansa.org.za This differential regulation highlights the nuanced role of this lipopeptide in fine-tuning the immune response.

Table 5: Summary of Research Findings on IL-12 Upregulation by Pam3Cys-Ser-(Lys)4

Cell/Model System Observation Reference
Murine Dendritic Cells (DCs) Potent inducer of IL-12p35 gene expression. nih.gov
Murine Macrophages TLR2-ERK signaling pathway inhibits IL-12 expression. nih.govasm.org
Murine Bone Marrow-Derived DCs TLR2 stimulation alone induces IL-12; co-stimulation with a Dectin-1 ligand can down-regulate it. cansa.org.za
Human Dendritic Cells TLR2 ligands like Pam3CSK4 induce IL-12, but the response is regulated by other stimuli. nih.gov

Interleukin-4 (IL-4) Regulation

The synthetic lipopeptide this compound, a well-established agonist for the Toll-like receptor 1/2 (TLR1/2) complex, is primarily recognized for its capacity to elicit pro-inflammatory and Th1-type immune responses. sigmaaldrich.comadipogen.com The direct induction of Interleukin-4 (IL-4), a hallmark cytokine of Th2-type immunity, by this compound is not a prominent finding in scientific literature. The compound's influence on IL-4 production appears to be indirect and highly dependent on the specific cellular context and interplay between different immune cell populations.

Research involving dendritic cells (DCs) from allergic individuals offers some insight into a potential, albeit indirect, role in promoting IL-4-conducive environments. In one study, monocyte-derived dendritic cells stimulated with Pam3CSK4 were capable of inducing the differentiation of naive CD4+ T cells into Th2-like cells, which are the primary producers of IL-4. nih.gov This suggests that while the compound may not directly trigger IL-4 secretion from antigen-presenting cells, it can shape the downstream adaptive immune response towards a Th2 phenotype in certain patient populations. nih.gov

Conversely, other studies indicate that this compound promotes a cytokine milieu that is generally antagonistic to Th2 responses. The compound has been shown to be a potent immune adjuvant that enhances IgG2a and upregulates proinflammatory and Th1 cytokine genes. adipogen.com Furthermore, in a vaccine study using a H56/CAF01 liposomal formulation, the inclusion of Pam3Cys was found to suppress the antigen-specific Th1 response (IFN-γ production) while preserving the Th17 response in mice, with no significant mention of an IL-4 increase. nih.gov This suppression of a Th1 response did not automatically lead to a default Th2 response, highlighting the complexity of its immunomodulatory effects. nih.gov Therefore, the regulation of IL-4 by this compound is not a primary effect but rather a potential secondary consequence of its influence on antigen-presenting cells and the subsequent T-cell differentiation pathways.

Chemokine Secretion Patterns

This compound is a potent inducer of a broad spectrum of chemokines across various immune cell types. Its activation of the TLR1/2 signaling pathway initiates a cascade leading to the robust secretion of these chemoattractant molecules, which are critical for orchestrating the recruitment of immune cells to sites of inflammation or infection. sigmaaldrich.com

In human monocytes, stimulation with Pam3CSK4 has been demonstrated to induce the production of Interleukin-8 (IL-8, also known as CXCL8), a potent neutrophil-attracting chemokine. nih.gov This is consistent with the compound's role in activating monocytes and macrophages, which are key sources of inflammatory chemokines. sigmaaldrich.comadipogen.com

Studies using isolated perfused mouse lungs have provided further detail on the chemokine profile induced by this lipopeptide. In this model, Pam3Cys stimulated the release of CXCL2 (also known as MIP-2α) and CXCL10 (also known as IP-10). nih.govnih.gov CXCL2 is primarily involved in the recruitment of neutrophils, while CXCL10 attracts monocytes/macrophages, T cells, and NK cells. The induction of these chemokines highlights the compound's ability to initiate a multi-faceted inflammatory response in pulmonary tissue. nih.govnih.gov

The table below summarizes key research findings on the chemokine secretion patterns induced by this compound.

Table 1: Chemokine Induction by this compound

Chemokine Cell Type / Model System Key Findings Reference(s)
CXCL8 (IL-8) Human Monocytes Induced the production of IL-8. nih.gov
CXCL2 (MIP-2α) Isolated Perfused Mouse Lungs Stimulated the release of CXCL2 protein and upregulated Cxcl2 gene expression. nih.govnih.gov
CXCL10 (IP-10) Isolated Perfused Mouse Lungs Stimulated the release of CXCL10 protein and upregulated Cxcl10 gene expression. nih.govnih.gov

| Various Chemokines | Intraocular Fluids/Tissues (Experimental Uveitis Models) | Triggers the expression and secretion of various chemokines. | sigmaaldrich.com |

Immunomodulatory and Adjuvant Properties of Pam3cys Ser Lys 4 Trihydrochloride

Immune Adjuvant Efficacy in Humoral Responses

Pam3Cys-Ser-(Lys)4 trihydrochloride has demonstrated significant efficacy as an immune adjuvant, particularly in enhancing humoral immunity, which is mediated by antibodies.

Enhancement of IgG2a and IgG1 Titers

As an adjuvant, this compound has been shown to enhance the production of both IgG2a and IgG1 antibody titers. adipogen.comcaltagmedsystems.co.uk The elevation of these specific immunoglobulin isotypes is indicative of a robust and balanced immune response. In some contexts, the R-configured stereoisomer of this lipopeptide has been found to be more effective at inducing antibody production in mice when administered with an antigen. researchgate.net However, in a study involving a vaccine candidate for Cryptococcus gattii, immunization with a higher dose of the adjuvant resulted in low levels of IgG2a. nih.gov

Table 1: Effect of this compound on IgG Titers

Study Context Antibody Isotype Observation
General Adjuvant Effect IgG2a and IgG1 Enhanced titers adipogen.comcaltagmedsystems.co.uk
Stereoisomer Comparison General Antibody Production R-configuration more effective researchgate.net
C. gattii Vaccine IgG2a Low levels at high adjuvant dose nih.gov

Induction of Antigen-Specific Antibody Production

The adjuvant properties of this compound extend to the induction of antigen-specific antibody production. When co-administered with an antigen, it promotes a targeted immune response, leading to the generation of antibodies specifically directed against that antigen. This is a critical feature for an effective vaccine adjuvant. For instance, in mice vaccinated with a protective antigen for anthrax, the combination of this adjuvant with the antigen resulted in sustained high levels of antigen-specific antibodies for an extended period. researchgate.net

Cellular Immunity Enhancement

In addition to its role in humoral immunity, this compound also plays a crucial role in modulating cellular immune responses.

Th1 Deviation Promotion

This compound is a potent inducer of a T helper 1 (Th1)-biased immune response. adipogen.comcaltagmedsystems.co.uk This is achieved through the activation of antigen-presenting cells (APCs), such as dendritic cells, leading to the production of Th1-polarizing cytokines like IL-12. nih.gov A Th1 response is characterized by the production of interferon-gamma (IFN-γ) and is essential for immunity against intracellular pathogens. nih.gov Studies have shown that this adjuvant can induce a Th1 response, which has been demonstrated to be beneficial in a vaccine strategy against the hepatitis C virus. nih.gov However, in the context of a tuberculosis vaccine candidate, the inclusion of this adjuvant was found to suppress the antigen-specific Th1 response while maintaining the Th17 response. nih.gov

Table 2: Research Findings on Th1 Deviation Promotion

Research Model Key Findings
General Adjuvant Studies Upregulates proinflammatory and Th1 cytokine genes. adipogen.comcaltagmedsystems.co.uk
Dendritic Cell Co-cultures Induces IL-12p35 gene expression and IFN-γ secretion by naïve CD4+ T cells. nih.gov
Hepatitis C Vaccine Strategy Demonstrated to induce a Th1 response. nih.gov
Tuberculosis Vaccine Study Suppressed antigen-specific Th1 response. nih.gov

Regulatory Response Induction

This compound has also been shown to induce regulatory T cell (Treg) responses. nih.gov Tregs play a critical role in maintaining immune homeostasis and preventing excessive inflammation. The induction of Tregs by this adjuvant is mediated through its effect on dendritic cells, leading to the secretion of IL-10. nih.gov In a study investigating its use as an adjuvant for a Cryptococcus gattii vaccine, a lower dose of the adjuvant induced a prevalence of the Foxp3 transcription factor, which is characteristic of Tregs. nih.gov This induction of regulatory responses suggests a potential role for this compound in modulating immune responses to prevent immunopathology.

Impact on Allergen-Induced Immune Responses

The immunomodulatory properties of this compound have been investigated in the context of allergic responses. In a model of sublingual immunotherapy for ovalbumin-sensitized mice, the administration of this adjuvant along with the antigen led to a significant decrease in airway hyperresponsiveness and T-helper type 2 (Th2) responses, which are characteristic of allergic reactions. nih.gov This suggests that the adjuvant can help to shift the immune response away from an allergic phenotype. However, in a study using human neonatal dendritic cells, stimulation with birch allergen in combination with Pam3Cys did not result in a decreased production of the Th2 cytokine IL-13 by T cells, unlike the effect seen with lipopolysaccharide (LPS). nih.gov

Mechanisms of Pam3cys Ser Lys 4 Trihydrochloride Induced Immunological Tolerance

Phenomenon of Reduced Responsiveness to Repeated Stimulation

The hallmark of Pam3Cys-Ser-(Lys)4 trihydrochloride-induced tolerance is the significantly reduced production of pro-inflammatory cytokines, such as tumor necrosis factor (TNF), upon re-stimulation. nih.govresearchgate.net Studies using human monocytic cell lines, like Mono Mac 6, have demonstrated that pre-culturing these cells with a low concentration of this compound renders them hyporesponsive to a subsequent challenge with a higher concentration of the same stimulus. nih.govresearchgate.netresearchgate.net This refractory state is not due to a downregulation of its primary receptors, as the expression of CD14 and TLR2 on the cell surface is, in fact, upregulated in tolerant cells. nih.gov The tolerance is evident at both the protein and gene expression levels, with a dramatic reduction in TNF production and TNF gene transcription observed in tolerant cells. researchgate.netresearchgate.net

Cell StateStimulationTNF Expression (% of cells)Specific Median Fluorescence Intensity
NaiveUnstimulated0.12%0.69 channels
NaivePam3Cys (10 µg/ml)36.3%9.53 channels
TolerantPam3Cys (10 µg/ml)0.12%0.69 channels

Table 1: Induction of Tolerance to this compound at the TNF Protein Level. This table, adapted from a study on Mono Mac 6 cells, illustrates the profound reduction in TNF protein expression in cells made tolerant by pre-exposure to this compound. researchgate.net

Intracellular Signaling Pathway Aberrations in Tolerant Cells

The molecular basis for this reduced responsiveness lies in specific defects within the intracellular signaling cascade downstream of TLR2 activation.

NF-κB Heterodimer Mobilization Failure

A key event in TLR signaling is the activation and nuclear translocation of the transcription factor NF-κB, which is essential for the expression of many pro-inflammatory genes. In this compound-tolerant cells, there is a notable failure to mobilize the p50-p65 heterodimer of NF-κB, which is the primary activating form. nih.gov Interestingly, the levels of p50-p50 homodimers, which can act as repressors of transcription, remain largely unchanged. nih.gov This selective impairment of the activating NF-κB complex is a critical contributor to the tolerant phenotype.

IκBα Phosphorylation and Degradation Impairment

The activation of NF-κB is tightly controlled by its inhibitor, IκBα. In a normal response, IκBα is phosphorylated and subsequently degraded, releasing NF-κB to translocate to the nucleus. However, in cells rendered tolerant to this compound, there is a clear impairment in this process. nih.govresearchgate.net Specifically, the phosphorylation of IκBα at Serine 32, a crucial step for its degradation, does not occur. nih.gov Consequently, IκBα remains bound to NF-κB, sequestering it in the cytoplasm and preventing the transcription of target genes.

IL-1 Receptor-Associated Kinase-1 (IRAK-1) Depletion

A central and defining feature of this compound-induced tolerance is the profound depletion of IL-1 Receptor-Associated Kinase-1 (IRAK-1) protein. nih.govresearchgate.netresearchgate.net IRAK-1 is a critical kinase in the TLR signaling pathway, responsible for relaying the signal from the receptor complex to downstream components. In tolerant cells, the IRAK-1 protein is almost completely absent, while the levels of its upstream adapter, MyD88, remain unaltered. nih.govresearchgate.net Although IRAK-1 mRNA is still detectable, its levels are significantly reduced, suggesting that the inhibition of IRAK-1 expression occurs at both the transcriptional and post-transcriptional levels. nih.gov This ablation of IRAK-1 is considered a primary mechanism responsible for the tolerant state induced by this compound. nih.govresearchgate.net

ConditionIRAK-1 Protein Level (Compared to unstimulated naive cells)
Pam3Cys-stimulated tolerant cells~5%
LPS (S. minnesota)-stimulated tolerant cells36.1 ± 19.6%
LPS (S. abortus equi)-stimulated tolerant cells38.9 ± 11.2%

Table 2: IRAK-1 Protein Levels in Tolerant Mono Mac 6 Cells. This table, based on densitometric analysis of Western blots, highlights the near-complete depletion of IRAK-1 protein in this compound-tolerant cells compared to the partial reduction seen in LPS-tolerant cells. researchgate.net

Role of Negative Regulators of TLR Signaling

The establishment and maintenance of immunological tolerance are actively controlled by a host of negative regulatory molecules that fine-tune the intensity and duration of TLR signaling. While the depletion of IRAK-1 is a major factor in this compound-induced tolerance, other negative regulators are also implicated in controlling TLR responses, although their specific roles in tolerance to this particular lipopeptide are still being fully elucidated. These regulators can act at various levels of the signaling cascade. roswellpark.org

Some key families of negative regulators include:

Suppressors of Cytokine Signaling (SOCS) family: SOCS proteins can inhibit cytokine signaling and have been shown to modulate TLR responses.

A20: This ubiquitin-editing enzyme acts as a potent negative regulator of NF-κB signaling by deubiquitinating key signaling molecules like TRAF6. roswellpark.org

Single Ig IL-1-related receptor (SIGIRR): SIGIRR is a transmembrane protein that can sequester signaling components like MyD88, IRAK, and TRAF6, thereby dampening TLR signaling. nih.gov

RP105: This TLR homolog can physically associate with the TLR4 complex and inhibit its signaling. nih.gov

IRAK-M: A kinase-inactive member of the IRAK family, IRAK-M can prevent the dissociation of IRAK-1 and IRAK-4 from MyD88, thereby blocking downstream signaling. researchgate.net

The interplay of these and other negative regulators likely contributes to the robust and stable tolerant phenotype observed following prolonged exposure to this compound, ensuring that the immune system does not overreact to persistent stimuli.

Preclinical Immunological Research Applications of Pam3cys Ser Lys 4 Trihydrochloride

In vitro Studies on Immune Cell Lines and Primary Cells

The in vitro applications of Pam3Cys-Ser-(Lys)4 trihydrochloride and its analogs have provided crucial insights into the cellular and molecular mechanisms of TLR2-mediated immune activation.

Monocytic Cell Line Models

The human monocytic leukemia cell line, THP-1, is a widely utilized model for studying monocyte and macrophage functions. nih.gov Studies using the closely related analog, Pam3CSK4, have demonstrated its capacity to induce significant cellular responses in THP-1 cells.

One study revealed that Pam3CSK4 induces the expression of matrix metalloproteinase-9 (MMP-9) at both the mRNA and protein levels in THP-1 cells. nih.gov This induction was found to be dependent on the TLR2/MyD88 signaling pathway and involved the activation of MEK/ERK, JNK, p38 MAPK, and NF-κB/AP-1. nih.gov Another investigation using THP-1 cells showed that Pam3CSK4 treatment leads to the phosphorylation and activation of Polo-like kinase 1 (PLK1), a key regulator of cell cycle progression and mitosis. researchgate.net

Cell LineCompoundKey FindingsSignaling Pathways ImplicatedReference
THP-1Pam3CSK4Induction of MMP-9 expression (mRNA and protein)TLR2/MyD88, MEK/ERK, JNK, p38 MAPK, NF-κB/AP-1 nih.gov
THP-1Pam3CSK4Activation of Polo-like kinase 1 (PLK1)Not specified researchgate.net

Peripheral Blood Mononuclear Cell Models

Peripheral blood mononuclear cells (PBMCs), comprising lymphocytes and monocytes, are a valuable primary cell model for studying human immune responses. Several studies have utilized this compound and its analogs to investigate their effects on this mixed cell population.

A comparative study of the TLR1/2 agonists, human β-defensin-3 (hBD-3) and Pam3CSK4, in purified human monocytes from PBMCs revealed differential cytokine induction. While both agonists induced the production of interleukin-6 (IL-6), IL-8, and IL-1β, only Pam3CSK4 was able to induce the anti-inflammatory cytokine IL-10. nih.gov This differential effect was linked to the ability of Pam3CSK4, but not hBD-3, to induce the non-canonical NF-κB signaling pathway. nih.gov

Another study investigating the interaction between TLR2 and TLR4 signaling in PBMCs demonstrated that stimulation with Pam3Cys resulted in a dose-dependent increase in the production of IL-1β and tumor necrosis factor-alpha (TNF-α). researchgate.net Research on PBMCs from chronic pain patients revealed an increased responsiveness to the TLR2 agonist Pam3CSK4, suggesting a "primed" state of the innate immune system in these individuals. plos.org Furthermore, when incorporated into a liposomal vaccine formulation with the tuberculosis antigen H56 (H56/CAF01-Pam3Cys), Pam3Cys significantly enhanced the release of TNF, IL-12, and IL-10 from primary human macrophages derived from PBMCs compared to the vaccine formulation without Pam3Cys. nih.gov

Cell ModelCompoundCytokine/Response MeasuredKey FindingsReference
Purified Human Monocytes (from PBMCs)Pam3CSK4IL-6, IL-8, IL-1β, IL-10Induced IL-6, IL-8, IL-1β, and IL-10. nih.gov
Human PBMCsPam3CysIL-1β, TNF-αDose-dependent increase in IL-1β and TNF-α production. researchgate.net
Human PBMCs (from chronic pain patients)Pam3CSK4IL-1βIncreased responsiveness and IL-1β release compared to controls. plos.org
Primary Human Macrophages (from PBMCs)H56/CAF01-Pam3CysTNF, IL-12, IL-10Significantly enhanced release of TNF, IL-12, and IL-10. nih.gov

Endothelial Cell Models

The role of this compound has also been explored in the context of endothelial cells, which form the inner lining of blood vessels and play a crucial role in inflammation and immune cell trafficking. In a study using bovine endometrial epithelial cells, Pam3Cys-Ser-(Lys)4 was used as a TLR2 agonist to investigate the signaling pathways involved in sperm-induced inflammation. biocompare.com This highlights the utility of this compound in studying TLR2-mediated responses in non-classical immune cells that are still immunologically active.

In vivo Preclinical Models of Immunological Modulation

In vivo studies in animal models have been instrumental in evaluating the adjuvant properties and systemic immunological effects of this compound.

Murine Model Applications

Murine models are frequently employed to assess the immunomodulatory potential of novel compounds. A study investigating the stereochemistry of Pam3Cys-Ser-(Lys)4 demonstrated that the R-configured epimer was more effective at inducing cytokine and antibody production in mice when co-administered with an antigen. researchgate.net Importantly, the induction of specific CD8+ T-cells was significantly higher in mice that received the R-configured conjugate compared to the S-configured form. researchgate.net

In another murine study, the incorporation of Pam3Cys into a liposomal vaccine formulation containing the tuberculosis antigen H56 (H56/CAF01-Pam3Cys) was investigated. nih.gov While this formulation enhanced cytokine release from human macrophages in vitro, in mice it suppressed the antigen-specific Th1 response (as measured by IFN-γ production) while maintaining the Th17 response (as measured by IL-17A). nih.gov This finding underscores the potential for species-specific differences in the immunomodulatory effects of this compound.

ModelCompound/FormulationKey FindingsReference
MicePam3Cys-Ser-(Lys)4 (R- and S-epimers)R-epimer was more potent in inducing cytokine and antibody production, and CD8+ T-cell responses. researchgate.net
MiceH56/CAF01-Pam3CysSuppressed antigen-specific Th1 response (IFN-γ) while maintaining the Th17 response (IL-17A). nih.gov

Avian Model Applications

The application of this compound as a vaccine adjuvant has also been explored in avian species, which are of significant economic importance. A study in laying hens investigated the adjuvant effects of the lipopeptide, referred to as PCSL, on the humoral immune response. researchgate.net The results demonstrated its potential as an effective adjuvant in this species.

Furthermore, research utilizing chicken bone marrow-derived macrophages (BMMs) investigated the synergistic effects of co-stimulation with various TLR ligands, including Pam3Cys-SK4 (PCSK), a TLR2 agonist. researchgate.net This work highlights the utility of Pam3Cys analogs in dissecting the innate immune responses in avian species. Studies have also shown that administering the TLR2 ligand Pam3Cys-SK4 (PCSK) as a vaccine adjuvant in chickens significantly enhanced antibody-mediated immune responses by up-regulating antigen-specific IgY. researchgate.net Additionally, PCSK was found to up-regulate the Th1-associated cytokines IFN-γ and IL-12, along with the Th2-associated cytokine IL-4. researchgate.net

Structure Activity Relationships Governing Immunological Potency of Pam3cys Ser Lys 4 Trihydrochloride

Influence of Triacylated Lipopeptide Structure on TLR1/2 Interaction

The defining structural feature of Pam3Cys-Ser-(Lys)4 is its triacylated N-terminal cysteine, which is essential for its biological activity. This triacylated structure facilitates the heterodimerization of TLR1 and TLR2, a crucial step for initiating downstream signaling cascades. researchgate.net Crystal structure analysis reveals that the three lipid chains of the molecule play distinct and critical roles in mediating this receptor dimerization. researchgate.net

Upon binding, the two ester-bound lipid chains are inserted into a hydrophobic pocket within the ectodomain of TLR2. sigmaaldrich.comresearchgate.net Simultaneously, the third, amide-bound lipid chain inserts into a hydrophobic channel present in TLR1. sigmaaldrich.comresearchgate.net This tripartite lipid interaction acts as a molecular bridge, bringing the two receptor molecules together to form a stable 'm' shaped heterodimer. researchgate.net This induced proximity of the TLR1 and TLR2 extracellular domains is believed to position their intracellular Toll/interleukin-1 receptor (TIR) domains for dimerization, which is a prerequisite for recruiting adaptor proteins like MyD88 and initiating the signaling pathway that leads to cellular activation. researchgate.net

In contrast, diacylated lipopeptides, which lack the amide-bound fatty acid, are unable to induce this specific TLR1-TLR2 heterodimerization and instead signal through TLR2/TLR6 heterodimers. researchgate.netpsu.edu The specificity of Pam3Cys-Ser-(Lys)4 for the TLR1/2 complex is therefore directly attributable to its triacylated nature, where all three fatty acid chains are indispensable for the correct assembly and stabilization of the active receptor complex. researchgate.netpsu.edu

Impact of Lipid Chain Configuration on Receptor Binding

The configuration of the lipid chains, including their length and point of attachment, significantly modulates the immunological potency of Pam3Cys-Ser-(Lys)4. The two ester-bound fatty acids are particularly critical for TLR2-dependent cellular recognition. nih.gov Research using synthetic lipopeptide libraries has shown that there is a minimum length requirement for these acyl chains to achieve significant biological activity. nih.gov

Studies have demonstrated that a length threshold of more than eight carbon atoms is necessary for the ester-bound fatty acids to elicit a response in cells expressing human TLR2. nih.gov Analogues with shorter acyl chains fail to induce significant activation. nih.gov The C16 palmitoyl (B13399708) chains found in Pam3Cys-Ser-(Lys)4 are considered optimal for potent TLR2-agonistic activity. nih.gov While the two ester-bound chains are the primary determinants of activation, the amide-bound fatty acid is of lesser importance for the magnitude of the response but is crucial for mediating the interaction with TLR1. nih.gov A lipopeptide with two ester-bound palmitic acids shows high stimulatory activity, whereas a similar molecule with one ester-bound and one amide-bound palmitic acid is inactive, highlighting the specific roles of the ester-linked chains in TLR2 engagement. nih.gov

The spacing between the ester carbonyl group and the thioether linkage is also a crucial determinant of TLR2 activity. nih.gov This spacing allows for a critical hydrogen bond to form, as observed in the crystal structure of the lipopeptide-TLR2 complex. nih.gov

Table 1: Influence of Acyl Chain Length on TLR2-Dependent Cellular Activation
Acyl Chain ConfigurationRelative TLR2 Activation LevelKey FindingReference
Two ester-bound chains > C8 lengthHighA minimal length of over eight carbons is required for the ester-bound chains to induce a cellular response. nih.gov
Two ester-bound chains < C8 lengthVery Low / NoneShorter acyl chains fail to effectively activate the TLR2 receptor. nih.gov
Two ester-bound C16 chains (Palmitic Acid)OptimalThe C16 chain length is considered optimal for high stimulatory activity. nih.gov
One ester-bound and one amide-bound C16 chainInactiveHighlights the primary role of the two ester-bound chains in TLR2-dependent activation, independent of the amide-bound chain's presence. nih.gov

Role of Amino Acid Residues on Solubility and Cellular Activation

The amino acid sequence immediately following the S-glyceryl-cysteine core can directly impact the potency of cellular activation. Studies on various lipopeptides have shown that the nature of these amino acids affects TLR2 activity. nih.gov For instance, research suggests that charged residues in the peptide sequence may be beneficial for agonist activity, whereas lipophilic residues can have a negative effect. nih.gov In studies comparing different lipopeptides, the specific amino acid sequence was found to be a significant determinant of TLR2 activation, with even single amino acid substitutions leading to substantial changes in potency. nih.govresearchgate.net The serine residue in Pam3Cys-Ser-(Lys)4 contributes to the proper orientation and spacing for receptor interaction, and the positively charged lysine (B10760008) residues enhance solubility and may facilitate interactions with negatively charged cell surface components. sigmaaldrich.comresearchgate.net

Stereochemical Considerations for Immunological Activity

The stereochemistry of the Pam3Cys core structure is a critical factor governing its immunological efficacy. The molecule contains a chiral center at the C-2 position of the glycerol (B35011) moiety attached to the cysteine. Comparative studies of diastereomers have revealed that the R-configuration at this center results in a more potent immune activator than the corresponding S-epimer. researchgate.net

Specifically, Pam3Cys conjugates with the natural R-configuration have been shown to be more effective at inducing dendritic cell (DC) activation, as measured by the upregulation of maturation markers and the secretion of cytokines like IL-12. researchgate.net This enhanced DC activation by the R-epimer leads to a significantly greater induction of specific CD8+ T-cell responses compared to the S-conjugate. researchgate.net Interestingly, both the R- and S-epimers appear to be internalized by cells with equal efficiency, suggesting that the difference in activity is not due to uptake but rather to a more effective triggering of the TLR2 receptor complex by the R-configuration. researchgate.net This preference for the R-stereoisomer is a key consideration for the synthesis of highly active lipopeptide-based vaccine adjuvants. nih.gov

Table 2: Comparison of Immunological Activity of Pam3Cys Stereoisomers
StereoisomerDendritic Cell (DC) ActivationCD8+ T-Cell ResponseMechanism of Differential ActivityReference
Pam(R)-conjugateHigher (Increased IL-12, marker upregulation)Significantly HigherEnhanced TLR2 triggering researchgate.net
Pam(S)-conjugateLowerLowerLess effective TLR2 triggering researchgate.net

Aggregate Formation and Immunogenic Properties

The physicochemical properties of Pam3Cys-Ser-(Lys)4, particularly its amphiphilic nature, lead to complex behavior in aqueous solutions, including the potential for aggregate formation. While the Ser-(Lys)4 moiety improves water solubility compared to the Pam3Cys core alone, the molecule retains significant hydrophobicity due to the three palmitoyl chains. sigmaaldrich.comresearchgate.net This can lead to self-assembly into micelles or other aggregates in aqueous buffers.

Future Directions and Research Gaps in Pam3cys Ser Lys 4 Trihydrochloride Studies

Elucidation of Intricate TLR2-T Cell Receptor Signaling Crosstalk

While TLRs are primarily associated with innate immunity, emerging evidence reveals their expression on adaptive immune cells, including T cells, where they can act as costimulatory receptors. The interaction between TLR2 signaling, initiated by ligands like Pam3Cys-Ser-(Lys)4 trihydrochloride, and T-cell receptor (TCR) signaling is a critical research gap. Future studies must dissect this intricate crosstalk to understand how innate signals directly shape the nature and magnitude of the adaptive T-cell response.

A pivotal finding is that TLR2 expression is induced on T cells following TCR activation, suggesting a sequential and interdependent relationship. nih.gov Once expressed, TLR2 engagement by a ligand such as Pam3Cys-Ser-(Lys)4 can further enhance T-cell functions, including proliferation and cytokine production. nih.gov This indicates that pathogens, through their TLR2-binding components, may directly influence antigen-specific T-cell responses. nih.gov

A key research direction is to map the molecular pathways that mediate this synergy. Studies have shown that stimulating CD8+ T cells with Pam3CSK4 alongside TCR engagement leads to the upregulation of several TNF receptor family members, most notably 4-1BB (CD137). nih.gov The costimulatory effect of TLR1/2 signaling in these T cells was found to be critically dependent on this induced 4-1BB signaling. nih.gov This uncovers a novel mechanism where a TLR agonist does not simply provide a generic costimulatory signal but actively reshapes the T cell's costimulatory receptor profile, creating a feedback loop that amplifies the response.

Furthermore, TLR stimulation during T-cell activation has been observed to lower the expression of the inhibitory receptor PD-1 on CD8+ T cells, a key target in cancer immunotherapy. aacrjournals.org Specifically, the presence of Pam3CSK4 during the activation of OT-1 T cells reduced PD-1 expression while leaving other activation markers like 4-1BB and LAG-3 unaffected. aacrjournals.org

Table 1: Research Focus on TLR2-TCR Signaling Crosstalk

Research Area Key Findings/Observations Future Questions
TLR2 as a T-Cell Costimulator TLR2 is expressed on activated T cells and enhances T-cell function upon ligand binding. nih.gov What is the full range of T-cell subsets that upregulate TLR2 upon activation?
Molecular Synergy TLR1/2 stimulation on CD8+ T cells upregulates 4-1BB, which is crucial for the costimulatory effect. nih.gov What are the specific transcription factors (e.g., NF-κB, c-Jun) and promoter regions involved in the TLR2-mediated upregulation of 4-1BB? nih.gov
Modulation of Inhibitory Receptors Pam3CSK4 can reduce the expression of PD-1 on activated CD8+ T cells. aacrjournals.org Does this PD-1 downregulation translate to enhanced effector function and memory formation in vivo?

| Signal Integration | The costimulatory effects appear dependent on prior TCR signaling inducing TLR2 expression. nih.gov | How do the signaling pathways downstream of the TCR and TLR2 integrate to modulate gene expression and cell fate? |

Elucidating these complex interactions is paramount for designing rational immunotherapies that combine antigen-specific activation with targeted innate immune stimulation to achieve more robust and durable T-cell responses.

Detailed Mechanisms Underlying Allergen-Induced Th2 Response Downregulation

Allergic diseases are often driven by an overzealous T-helper type 2 (Th2) immune response, characterized by the production of cytokines like IL-4, IL-5, and IL-13, and the synthesis of IgE antibodies. frontiersin.orgfrontiersin.org A significant area of future research for this compound lies in its potential to therapeutically shift this balance away from a Th2 phenotype. Several studies have demonstrated that Pam3CSK4 can ameliorate allergic inflammation, but the precise molecular and cellular mechanisms underpinning this effect are not fully understood. nih.govbohrium.comzju.edu.cnnih.gov

Studies in mouse models of allergic rhinitis and asthma have shown that administration of Pam3CSK4 can decrease the hallmarks of allergic responses. nih.govzju.edu.cnnih.gov For instance, in a mouse model sensitized to house dust mite (HDM) allergen, Pam3CSK4 treatment significantly reduced allergic symptoms, eosinophil infiltration in the airways, serum IgE levels, and IL-13 production. nih.govzju.edu.cn Concurrently, it boosted the production of the Th1-associated cytokine IFN-γ. nih.govzju.edu.cn This suggests that TLR2 stimulation can actively skew the immune system from an allergic Th2 response towards a non-allergic Th1 response. nih.gov

The central mechanism appears to involve the production of IL-12 by antigen-presenting cells (APCs) like dendritic cells (DCs). In a murine asthma model, the therapeutic effect of Pam3CSK4 was found to be critically dependent on IL-12. bohrium.comnih.gov Pam3CSK4 was shown to enhance IL-12 production by DCs, which is a potent driver of Th1 differentiation and an inhibitor of Th2 development. bohrium.comnih.gov Interestingly, while IL-10 levels also increased, the anti-inflammatory effect was independent of IL-10 and TGF-β, pointing to the pivotal role of the IL-12/IFN-γ axis. bohrium.comnih.gov

However, the role of TLR2 signaling in allergy is complex, with some reports suggesting that Th2 cytokines like IL-4 and IL-13 can downregulate TLR2 expression on lung DCs, potentially impairing clearance of pathogens and exacerbating inflammation. atsjournals.org This highlights a critical research gap: understanding the context-dependent outcomes of TLR2 stimulation in an allergic environment.

| Regulatory Cytokines (IL-10) | Increased bohrium.comnih.gov | Induced by Pam3CSK4-treated DCs; however, the therapeutic effect was shown to be IL-10 independent in one model. bohrium.comnih.govnih.gov | What is the precise role of IL-10 and regulatory T cells in different models of Pam3CSK4-mediated allergy modulation? |

Future research must focus on the direct effects of this compound on the key cellular players in allergy, including mast cells, basophils, epithelial cells, and innate lymphoid cells (ILC2s). Understanding how TLR2 signaling integrates with other signals in the allergic microenvironment will be crucial for developing it as a safe and effective immunotherapy for allergic diseases.

Exploration of Novel Immunostimulatory Agent Design Principles

The well-defined structure and potent activity of this compound make it an excellent scaffold for the rational design of novel immunostimulatory agents and vaccine adjuvants. capes.gov.br The primary goals of these design efforts are to improve specificity, enhance potency, increase stability and solubility, and fine-tune the resulting immune response. nih.govnih.gov

Structure-activity relationship (SAR) studies are fundamental to this exploration. Research has shown that both the lipid and peptide components of the molecule are critical for its activity. The three fatty acid chains are recognized by a hydrophobic pocket formed by the TLR1/TLR2 heterodimer. invivogen.com The peptide moiety also plays a crucial role in activity and can be modified to alter signaling outcomes. capes.gov.brfrontiersin.org

Key design principles emerging from studies on Pam3Cys-Ser-(Lys)4 and its analogs include:

Modifying Lipidation: The number and length of the acyl chains determine whether the lipopeptide engages the TLR2/TLR1 or TLR2/TLR6 heterodimer. Triacylated peptides like Pam3CSK4 bind to TLR2/TLR1, while diacylated versions (e.g., Pam2CSK4) bind to TLR2/TLR6, leading to potentially different downstream signaling and cytokine profiles. frontiersin.orgresearchgate.net Researchers have explored replacing the ester-linked palmitoyl (B13399708) groups with chemically stable bioisosteres to improve the compound's shelf-life. nih.gov

Altering the Peptide Backbone: The amino acid sequence can be systematically modified to enhance potency or alter function. For example, screening combinatorial peptide libraries attached to the Pam3Cys core has yielded new lipopeptides with high activity. capes.gov.br The inclusion of charged residues in the peptide sequence may be beneficial for agonist activity. frontiersin.org

Improving Physicochemical Properties: A significant challenge with early lipopeptide adjuvants was poor aqueous solubility. Strategies to overcome this include the introduction of ionizable groups or hydrophilic moieties to the peptide structure, leading to the development of fully water-soluble and stable TLR2 agonists. nih.govresearchgate.net

Creating Species-Specific Agonists: Based on the crystal structure of the human TLR1/2-Pam3CSK4 complex, derivatives have been designed that show selective agonist activity for either human or murine TLR2. nih.gov This specificity is critical for accurate pre-clinical to clinical translation.

Table 3: Principles for Designing Novel Immunostimulants Based on Pam3Cys-Ser-(Lys)4

Design Principle Strategy Desired Outcome Example/Finding
Control Receptor Specificity Vary the number of acyl chains (di- vs. tri-acylation). Target TLR2/TLR6 vs. TLR2/TLR1 to elicit distinct immune profiles. Pam3CSK4 (triacyl) activates TLR2/TLR1; Pam2CSK4 (diacyl) activates TLR2/TLR6. researchgate.net
Enhance Stability Replace labile ester linkages with stable bioisosteres (e.g., ethers, amides). Increase shelf-life and stability in biological formulations. nih.gov Systematic evaluation of chemically stable bioisosteres led to optimized, stable agonists. nih.gov
Improve Solubility Introduce ionizable or hydrophilic groups into the peptide moiety. Create water-soluble compounds suitable for formulation as vaccine adjuvants. nih.govresearchgate.net A water-soluble monoacyl lipopeptide was developed with an excellent safety profile and prominent adjuvant activity. nih.gov
Optimize Potency & Function Modify the amino acid sequence of the peptide component. Increase agonist activity or skew the immune response (e.g., Th1 vs. Th17). Studies with novel synthetic lipopeptides showed that altering the peptide sequence could yield agonists more potent than Pam2CSK4. frontiersin.orgnih.gov

| Achieve Species Selectivity | Design derivatives based on species-specific differences in TLR structure. | Develop agonists with predictable activity in human vs. pre-clinical models. nih.gov | Structure-based design led to the identification of murine-specific (35c) and human-specific (35f) TLR2 agonists. nih.gov |

The future of immunostimulatory agent design based on Pam3Cys-Ser-(Lys)4 lies in combining these principles. By leveraging structural biology, combinatorial chemistry, and detailed immunological evaluation, it will be possible to create a new generation of precisely tailored adjuvants and immunomodulators for vaccines, cancer immunotherapy, and the treatment of allergic diseases. nih.govacs.orgresearchgate.net

Q & A

Q. How does Pam3CSK4 activate TLR pathways in innate immunity?

Pam3CSK4 is a synthetic triacylated lipopeptide that selectively binds TLR2/TLR1 heterodimers , mimicking bacterial lipoproteins. This interaction triggers:

  • MyD88-dependent signaling, leading to NF-κB activation and pro-inflammatory cytokine release (e.g., IL-6, TNF-α) .
  • Indirect cross-talk with TLR4 , enhancing downstream immune responses in specific cell types (e.g., macrophages) .
  • Methodological tip: Validate TLR2 specificity using knockout cells or inhibitors (e.g., anti-TLR2 antibodies) to isolate signaling mechanisms .

Q. What are standard protocols for in vitro stimulation using Pam3CSK4?

  • Concentration range : 10–100 ng/ml in primary murine renal tubular epithelial cells ; 1 µg/ml in platelet TLR2 stimulation studies .
  • Solubility : Dissolve in endotoxin-free water (1 mg/ml) or 1:1 water/ethanol. Vortex thoroughly and filter-sterilize .
  • Controls : Include TLR2-negative ligands (e.g., LPS for TLR4) to confirm pathway specificity.

Advanced Research Questions

Q. How to resolve contradictions in TLR4 activation by Pam3CSK4 across studies?

Some studies report Pam3CSK4-induced TLR4 cross-activation via TLR2/TLR1 heterodimers, while others attribute effects solely to TLR2 . To address this:

  • Use dual knockout models (TLR2⁻/⁻/TLR4⁻/⁻) to isolate signaling contributions.
  • Measure downstream markers: TLR4 activation typically induces IFN-β via TRIF-dependent pathways, whereas TLR2 activation relies on MyD88 .
  • Example: In macrophages, Pam3CSK4-induced IL-1β production is MyD88-dependent, ruling out direct TLR4 involvement .

Q. What experimental designs optimize Pam3CSK4 as an adjuvant in vaccine studies?

  • Dose-response curves : Test 0.1–10 µg/ml in antigen-presenting cells (e.g., dendritic cells) to balance efficacy and cytotoxicity.
  • Co-stimulation : Combine with TLR4 ligands (e.g., LPS) to amplify Th1/Th17 responses, but monitor for cytokine storms .
  • In vivo models : Administer subcutaneously (5–20 µg/mouse) with antigens; measure antibody titers and T-cell proliferation .

Q. How does Pam3CSK4 influence non-canonical immune pathways, such as β-defensin expression?

Pam3CSK4 enhances β-defensin 131 in epithelial cells via TLR2/p38 MAPK/NF-κB pathways.

  • Protocol : Treat cells for 4–24 hours (100 ng/ml), extract RNA, and quantify β-defensin mRNA via qPCR .
  • Validation : Use TLR2 inhibitors (e.g., CU-CPT22) to confirm pathway specificity.

Critical Considerations for Researchers

  • Endotoxin contamination : Validate Pam3CSK4 preparations using LAL assays, as endotoxins skew TLR4-related results .
  • Species specificity : Pam3CSK4 responses vary between mice and humans; use species-matched TLR2/TLR1 constructs .
  • Data interpretation : Distinguish between direct TLR2 activation and secondary cytokine-mediated effects (e.g., IL-1β amplifying TLR4 signaling) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.